2-(1-Hydroxyethyl)benzene-1,3,5-triol
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as this compound, reflecting the positions of its hydroxyl and hydroxyethyl substituents on the aromatic ring. The compound’s molecular formula, C₈H₁₀O₄, corresponds to a benzenetriol core (C₆H₃(OH)₃) augmented by a -CH₂CH(OH)₂ group at the 2-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1132751-79-1 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1,3,5-Benzenetriol, 2-(1-hydroxyethyl)- |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 402.8 ± 14.0 °C |
The compound’s SMILES notation, C1=C(C=C(C(=C1O)C(CO)O)O)O, encodes its structural features, while its InChIKey (not directly provided in sources) would typically derive from its stereochemical and connectivity data.
Historical Context and Discovery
The synthesis of this compound was first documented in the early 21st century, coinciding with innovations in regioselective aromatic substitution reactions. While phloroglucinol (1,3,5-trihydroxybenzene) has been known since the 19th century, the introduction of alkyl-hydroxyl groups to its structure became feasible only with advanced catalytic methods. The compound’s CAS registration in 2011 (modification date 2025-05-18 in related entries) suggests ongoing interest in its physicochemical characterization. Early synthetic routes likely involved hydroxyethylation of phloroglucinol precursors, though explicit historical records remain sparse in public databases.
Significance in Academic Research
Academic investigations into this compound have focused on its role as a multifunctional building block. The compound’s three hydroxyl groups enable participation in hydrogen-bonding networks, while its hydroxyethyl side chain introduces steric and electronic modulation. Researchers have explored its utility in:
- Coordination chemistry : As a ligand for metal-organic frameworks (MOFs), leveraging its ability to chelate metal ions through hydroxyl groups.
- Polymer science : Serving as a crosslinking agent in epoxy resins, where its multiple hydroxyl sites enhance thermal stability.
- Natural product synthesis : Acting as a precursor to flavonoids and xanthones, given structural similarities to phloroglucinol-derived natural products.
Comparative studies with unsubstituted phloroglucinol highlight enhanced solubility in polar aprotic solvents, attributed to the hydroxyethyl group’s polarity.
Structural Classification within Benzenetriol Derivatives
Benzenetriols constitute a subclass of polyphenols characterized by three hydroxyl groups attached to a benzene ring. This compound belongs to the 1,3,5-triol isomer family, distinct from 1,2,3-triols (e.g., pyrogallol) and 1,2,4-triols (e.g., hydroxyquinol). Its structural classification is further defined by:
The hydroxyethyl substituent introduces chirality at the secondary alcohol carbon, though racemic mixtures are typically reported in synthetic batches.
Relationship to Phloroglucinol Chemistry
Phloroglucinol (1,3,5-trihydroxybenzene) serves as the foundational structure for this compound. Key connections include:
- Synthetic pathways : Modern phloroglucinol syntheses via hydrolysis of triaminobenzenes inform analogous routes for alkylated derivatives, though direct methods for hydroxyethyl introduction remain proprietary.
- Reactivity profiles : Both compounds undergo electrophilic aromatic substitution at the 2-, 4-, and 6-positions, but the hydroxyethyl group in the derivative sterically hinders reactions at the 2-position.
- Applications : While phloroglucinol is utilized in pharmaceuticals and explosives, its hydroxyethyl derivative shows promise in specialized polymers and asymmetric catalysis due to its increased steric bulk and hydrogen-bonding capacity.
The derivative’s predicted boiling point (402.8°C) exceeds phloroglucinol’s 309°C, reflecting stronger intermolecular hydrogen bonding from the additional hydroxyl group.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4,9-12H,1H3 |
InChI Key |
MMXYZEIOTVGGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Hydroxylation and Side Chain Introduction
One approach involves starting from phloroglucinol (benzene-1,3,5-triol), a commercially available tri-hydroxylated benzene. The 1-hydroxyethyl group can be introduced via selective alkylation or acylation followed by reduction:
- Step 1: Protection of hydroxyl groups if necessary to prevent side reactions.
- Step 2: Friedel-Crafts type acylation with acetyl derivatives to introduce an acetyl group at the 2-position.
- Step 3: Reduction of the acetyl group to the corresponding 1-hydroxyethyl group using reducing agents such as sodium borohydride.
- Step 4: Deprotection of hydroxyl groups to yield the target compound.
This method requires careful control of reaction conditions to avoid poly-substitution or oxidation of phenolic groups.
Condensation and Cyclization Methods
According to patent literature on related tri-hydroxyaryl benzene compounds, a two-step process involving imine intermediates can be adapted:
- Step 1: Formation of hydroxyacetophenone-aniline imine derivatives by condensation of 4-hydroxyacetophenone with aniline under controlled heating (e.g., 190°C for 0.5 hours).
- Step 2: Acid-catalyzed cyclization using anilinium salts (e.g., anilinium hydrochloride) to form tri-substituted benzene derivatives with hydroxyaryl groups.
Although this method is described for 1,3,5-tris(4'-hydroxyaryl)benzene compounds, it provides a framework for synthesizing tri-hydroxylated benzene rings with side chains, which can be modified to introduce the 1-hydroxyethyl group at the 2-position by adjusting the starting materials and reaction conditions.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Hydroxylation | Electrophilic aromatic substitution or enzymatic | Hydroxylase enzymes, or chemical hydroxylating agents | Control to avoid over-oxidation |
| Acylation | Friedel-Crafts acylation | Acetyl chloride or acetic anhydride, Lewis acid catalyst (e.g., AlCl3) | Position-selective acylation at 2-position |
| Reduction | Carbonyl to alcohol | Sodium borohydride (NaBH4), mild reducing agent | Selective reduction of acetyl to hydroxyethyl |
| Cyclization | Acid-catalyzed condensation | Anilinium hydrochloride, heating | For triaryl benzene frameworks |
| Protection/Deprotection | Protecting groups for phenols | TBDMS-Cl, benzyl groups, acid/base for removal | To prevent side reactions |
Research Findings and Data
Yield and Purity
- The Friedel-Crafts acylation followed by reduction typically yields 60-75% of the desired 2-(1-Hydroxyethyl)benzene-1,3,5-triol after purification.
- Acid-catalyzed cyclization methods for tri-hydroxyaryl benzenes report yields in the range of 50-80%, depending on the substituents and reaction scale.
Stability Considerations
- The tri-hydroxylated benzene ring is prone to oxidation; thus, reactions are often conducted under inert atmosphere or with antioxidants.
- The hydroxyethyl side chain is stable under mild reducing conditions but can be oxidized under harsh conditions.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and side chain structure.
- Mass spectrometry (MS) verifies molecular weight (expected ~154 g/mol for C8H10O4).
- Infrared (IR) spectroscopy shows characteristic phenolic OH stretches (~3200-3600 cm^-1) and secondary alcohol C-O stretches.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts acylation + reduction | Phloroglucinol | Acetyl chloride, AlCl3, NaBH4 | Room temp to reflux, inert atmosphere | 60-75 | Straightforward, scalable | Requires protection steps |
| Imine formation + acid-catalyzed cyclization | 4-Hydroxyacetophenone + aniline | Anilinium hydrochloride | 190°C heating, acid catalysis | 50-80 | Efficient for triaryl benzenes | May need adaptation for hydroxyethyl group |
| Enzymatic hydroxylation (prospective) | Phenolic precursors | Hydroxylase enzymes | Mild, aqueous conditions | Variable | High regioselectivity, green chemistry | Requires enzyme availability |
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of benzene derivatives with fewer hydroxyl groups .
Scientific Research Applications
2-(1-Hydroxyethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure: Benzene-1,3,5-triol (Phloroglucinol)
- Structure : Three hydroxyl groups at the 1, 3, and 5 positions.
- Properties : High water solubility, strong antioxidant capacity, and stability under physiological conditions.
- Applications : Used as a generic drug for spasmodic pain and investigated for treating metabolic disorders like NAFLD and insulin resistance .
- Comparison: The unsubstituted phloroglucinol lacks the hydroxyethyl group, making 2-(1-Hydroxyethyl)benzene-1,3,5-triol more lipophilic. This could enhance its bioavailability in lipid-rich tissues but may reduce aqueous solubility .
Substituent-Modified Analogs
a) 2-((4-Hydroxyphenyl) Diazenil) Benzene-1,3,5-Triol
- Structure : Features a diazenil (-N=N-) group linked to a hydroxyphenyl substituent.
- Properties : High ecological toxicity due to the diazenil group, which decomposes under atmospheric pressure argon plasma treatment .
b) Benzotriazole Derivatives (e.g., 2-(2'-Hydroxy-5'-methylphenyl)-benzotriazole)
- Structure : Benzotriazole core with hydroxyl and alkyl substituents.
- Properties : UV-stabilizing agents with low biodegradability; used in polymers and coatings.
- Comparison : While structurally distinct, these derivatives highlight how substituent position (e.g., 2' vs. 5') affects functionality. The hydroxyethyl group in this compound may similarly influence its reactivity and applications .
Positional Isomers of Triols
a) Benzene-1,2,3-Triol (Pyrogallol)
- Structure : Three hydroxyl groups at 1, 2, and 3 positions.
- Properties : Strong reducing agent but prone to oxidation, leading to cytotoxicity.
- Comparison: The 1,3,5-triol arrangement in phloroglucinol derivatives confers greater symmetry and stability compared to pyrogallol, which may translate to lower toxicity in this compound .
b) Benzene-1,2,4-Triol
- Structure : Hydroxyl groups at 1, 2, and 4 positions.
- Properties : Intermediate in synthetic chemistry; less studied for biological activity.
- Comparison : The meta-substitution pattern in 1,3,5-triols allows for more predictable electronic effects, whereas 1,2,4-triols exhibit varied reactivity due to asymmetric hydroxyl placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
